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Get Quote

This guide provides a comprehensive overview of the synthesis and characterization of D-

glucose labeled with the stable isotope oxygen-18 (¹⁸O). It is intended for researchers,

scientists, and drug development professionals who utilize isotopically labeled compounds in

metabolic research, mechanistic studies, and as tracers in various biological systems. This

document details the predominant enzymatic synthesis methods, comprehensive

characterization protocols using nuclear magnetic resonance (NMR) and mass spectrometry

(MS), and presents relevant quantitative data.

Synthesis of ¹⁸O-Labeled D-Glucose
The introduction of ¹⁸O into the D-glucose molecule is most commonly achieved through

enzymatic or metabolic incorporation using ¹⁸O-labeled water (H₂¹⁸O). Direct chemical

synthesis is less common due to the potential for uncontrolled oxygen exchange reactions. The

enzymatic approach offers high specificity and allows for the labeling of specific oxygen

positions within the glucose molecule.

Enzymatic Synthesis via Metabolic Incorporation
This method leverages the natural metabolic pathways within a biological system to incorporate

¹⁸O from H₂¹⁸O into glucose precursors and subsequently into glucose itself. A common
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approach involves the use of cell lysates, such as human erythrocyte hemolysates, which

contain the necessary enzymes for glycolysis and gluconeogenesis.[1][2]

Experimental Protocol: Enzymatic Synthesis in a Hemolysate System

Preparation of Hemolysate:

Obtain fresh human erythrocytes.

Wash the cells three times with a buffered saline solution (e.g., PBS, pH 7.4) by

centrifugation and resuspension.

Lyse the erythrocytes by adding an equal volume of hypotonic phosphate buffer and

freeze-thawing the suspension twice.

Centrifuge the lysate at high speed (e.g., 20,000 x g) for 30 minutes at 4°C to remove cell

debris. The supernatant is the hemolysate.

Incubation with ¹⁸O-Water:

Prepare an incubation buffer containing necessary sugar phosphate precursors (e.g.,

fructose-6-phosphate, glyceraldehyde-3-phosphate).

Add ¹⁸O-labeled water (H₂¹⁸O) to the buffer to a final concentration of 20-80 atom %.[1]

Initiate the reaction by adding the hemolysate to the ¹⁸O-containing buffer.

Incubate the mixture overnight at 37°C.[1]

Purification of ¹⁸O-Labeled Glucose-6-Phosphate:

Terminate the reaction by adding a deproteinizing agent (e.g., perchloric acid) and

centrifuging to remove precipitated proteins.

Neutralize the supernatant with a base (e.g., potassium hydroxide).

The resulting supernatant contains ¹⁸O-labeled glucose-6-phosphate, which can be further

purified using ion-exchange chromatography.
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The enzymatic reactions involved in this process, such as those catalyzed by aldolase and

triose-phosphate isomerase, facilitate the exchange of oxygen atoms between the sugar

phosphates and the ¹⁸O-enriched water.
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Enzymatic Synthesis of ¹⁸O-Labeled Glucose-6-Phosphate.

Characterization of ¹⁸O-Labeled D-Glucose
The characterization of ¹⁸O-labeled D-glucose involves confirming the incorporation of the

isotope and determining the extent and position of labeling. The primary analytical techniques

for this are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy is a powerful tool for determining the specific positions of ¹⁸O

incorporation. The presence of an ¹⁸O atom directly bonded to a ¹³C atom causes a small

upfield shift in the ¹³C resonance, known as the ¹⁸O-isotope shift.[3] By comparing the integrals

of the shifted and unshifted signals, the percentage of ¹⁸O enrichment at each carbon position

can be quantified.

Experimental Protocol: ¹³C NMR Analysis

Sample Preparation and Derivatization:
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The purified ¹⁸O-labeled glucose-6-phosphate is often dephosphorylated using a

phosphatase to yield ¹⁸O-labeled glucose.

To improve spectral resolution and lock the anomeric forms, the glucose is derivatized. A

common derivative is 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (diacetone glucose)

or monoacetone glucose (MAG).[1]

Dissolve the derivatized glucose in a suitable deuterated solvent (e.g., CDCl₃ or D₂O).

NMR Data Acquisition:

Acquire a high-resolution ¹³C NMR spectrum on a high-field NMR spectrometer (e.g., 400

MHz or higher).

Use a standard single-pulse ¹³C experiment with proton decoupling.

Ensure a sufficient number of scans to achieve a high signal-to-noise ratio, which is crucial

for accurately integrating the small isotope-shifted peaks.

Data Analysis:

Identify the resonances for each carbon atom in the glucose derivative.

For each carbon attached to an oxygen, observe the parent ¹⁶O signal and the upfield ¹⁸O-

shifted signal.

Calculate the positional ¹⁸O enrichment using the following formula:

Positional ¹⁸O Enrichment (%) = [Area(¹⁸O signal) / (Area(¹⁸O signal) + Area(¹⁶O

signal))] x 100
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Workflow for ¹³C NMR Analysis of ¹⁸O-Labeled Glucose.

Mass Spectrometry (MS)
Mass spectrometry is used to determine the overall ¹⁸O enrichment and to gain information

about the number of ¹⁸O atoms incorporated per molecule. Gas chromatography-mass

spectrometry (GC-MS) is frequently employed after derivatization of the glucose to make it

volatile.

Experimental Protocol: GC-MS Analysis

Derivatization:
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To increase volatility for GC analysis, glucose is derivatized. Common derivatization

methods include:

Oximation followed by silylation: React with an oximating reagent (e.g., hydroxylamine)

and then a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide, BSTFA).

Acetylation: React with acetic anhydride to form glucose pentaacetate.

Aldonitrile Acetate Formation: A two-step process involving reaction with hydroxylamine

followed by acetylation.

GC-MS Analysis:

Inject the derivatized sample into a GC-MS system.

Use a suitable capillary column (e.g., DB-5) for separation.

Employ a temperature program to elute the derivatized glucose.

Acquire mass spectra using electron ionization (EI) or chemical ionization (CI).

Data Analysis:

Analyze the mass spectrum of the derivatized glucose. The molecular ion peak and

specific fragment ions will show a mass shift corresponding to the number of ¹⁸O atoms

incorporated.

The relative intensities of the isotopic peaks (M, M+2, M+4, etc.) are used to calculate the

distribution of molecules with different numbers of ¹⁸O atoms.
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Workflow for GC-MS Analysis of ¹⁸O-Labeled Glucose.

Quantitative Data
The following tables summarize quantitative data obtained from studies on ¹⁸O-labeled

glucose.

Table 1: Positional ¹⁸O Enrichment in Glucose-6-Phosphate from Hemolysate[1]
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Carbon Position Mean ¹⁸O Enrichment (%) Standard Deviation (%)

1 16.4 1.6

2 13.3 1.3

3 4.1 1.1

4 12.6 0.8

5 10.7 1.4

6 Not Detectable -

Data obtained from human erythrocyte hemolysate preparations incubated with 20% H₂¹⁸O.

Table 2: ¹⁸O Isotope Shifts in ¹³C NMR of D-Glucose

Carbon Position Typical ¹⁸O Isotope Shift (ppb)

C1 -20 to -40

C2 -20 to -40

C3 -20 to -40

C4 -20 to -40

C5 -20 to -40

C6 -20 to -40

Note: The exact isotope shift can vary depending on the solvent, temperature, and specific

derivative used.

Applications
¹⁸O-labeled D-glucose is a valuable tool in various research areas:

Metabolic Flux Analysis: Tracing the fate of oxygen atoms from glucose through metabolic

pathways such as glycolysis, the pentose phosphate pathway, and the citric acid cycle.
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Gluconeogenesis Research: Quantifying the contribution of different precursors to glucose

synthesis by measuring ¹⁸O incorporation from labeled water.[1]

Enzyme Mechanism Studies: Investigating the mechanisms of enzymes that catalyze

reactions involving the cleavage or formation of C-O bonds in glucose.

Drug Development: Assessing the impact of drug candidates on glucose metabolism and

related pathways.

Conclusion
The synthesis of ¹⁸O-labeled D-glucose is primarily achieved through enzymatic methods that

leverage the metabolic machinery of biological systems to incorporate ¹⁸O from labeled water.

Characterization of the resulting labeled glucose relies on powerful analytical techniques, with

¹³C NMR providing positional information and mass spectrometry determining overall

enrichment. The data and protocols presented in this guide offer a solid foundation for

researchers and scientists to produce and analyze ¹⁸O-labeled D-glucose for a wide range of

applications in biological and pharmaceutical research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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